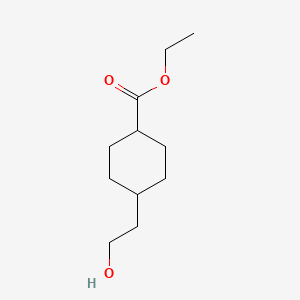

Ethyl 4-(2-hydroxyethyl)cyclohexane-1-carboxylate

Description

Ethyl 4-(2-hydroxyethyl)cyclohexane-1-carboxylate (CAS: 1091599-81-3) is a cyclohexane derivative featuring a hydroxyethyl substituent at the 4-position and an ethyl ester group at the 1-position. Its molecular formula is C₁₁H₁₈O₃ (molecular weight: 198.26 g/mol). It is classified for skin/eye irritation and respiratory toxicity, necessitating careful handling .

Properties

IUPAC Name |

ethyl 4-(2-hydroxyethyl)cyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O3/c1-2-14-11(13)10-5-3-9(4-6-10)7-8-12/h9-10,12H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKANDIBIEMAFCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(CC1)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Acid-Catalyzed Esterification

The most straightforward method involves esterification of 4-(2-hydroxyethyl)cyclohexane-1-carboxylic acid with ethanol under acidic conditions. Key steps include:

-

Reagents :

-

Conditions :

-

Reflux at 80–100°C for 6–12 hours.

-

Removal of water via Dean-Stark trap to shift equilibrium.

-

-

Workup :

-

Yield : 70–85% after purification by recrystallization (acetone/methanol).

Steglich Esterification

For acid-sensitive substrates, the Steglich method using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) is employed:

-

Reagents :

-

Conditions :

-

Stirred at 0°C → room temperature for 12–24 hours.

-

-

Purification :

Hydrogenation of Aromatic Precursors

Catalytic Hydrogenation of Ethyl 4-(2-Hydroxyethyl)benzoate

Aromatic precursors are hydrogenated to yield the cyclohexane derivative:

-

Substrate : Ethyl 4-(2-hydroxyethyl)benzoate.

-

Catalyst :

-

Conditions :

-

Workup :

Diels-Alder Cycloaddition and Functionalization

Domino Diels-Alder Reaction

A two-step approach leverages in situ diene generation and cycloaddition:

-

Step 1 : Acid-mediated dehydration of pinacol to generate 1,3-diene.

-

Step 2 : Diels-Alder reaction with ethyl acrylate derivatives.

-

Post-Modification :

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Acid-catalyzed esterification | Simple, cost-effective | Requires high-purity carboxylic acid | 70–85% |

| Steglich esterification | Mild conditions, avoids side reactions | Expensive reagents (DCC, DMAP) | 65–78% |

| Catalytic hydrogenation | High selectivity, scalable | High-pressure equipment needed | 60–75% |

| Diels-Alder cycloaddition | Builds cyclohexane ring de novo | Low yield, multi-step process | 40–55% |

Optimization and Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-hydroxyethyl)cyclohexane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

Oxidation: 4-(2-carboxyethyl)cyclohexane-1-carboxylate.

Reduction: 4-(2-hydroxyethyl)cyclohexanol.

Substitution: Various substituted cyclohexane derivatives, depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(2-hydroxyethyl)cyclohexane-1-carboxylate has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-(2-hydroxyethyl)cyclohexane-1-carboxylate depends on its specific application. In enzymatic reactions, the ester bond can be hydrolyzed by esterases, releasing the corresponding alcohol and carboxylic acid. The hydroxyethyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

(1) Ethyl 4-Fluorocyclohexane-1-carboxylate (CAS: 95233-40-2)

(2) Ethyl 4-Oxocyclohexanecarboxylate (CAS: 17159-79-4)

(3) Ethyl 4-(Aminomethyl)cyclohexane-1-carboxylate

(4) Ethyl 6-(4-Chlorophenyl)-4-(4-Fluorophenyl)-2-Oxocyclohex-3-ene-1-carboxylate

(5) Succinimidyl 4-(N-Maleimidomethyl)cyclohexane-1-carboxylate (IV)

(6) Ethyl 4-Hydroxy-6-Methyl-2-Oxo-3-Cyclohexene-1-carboxylate (Hagemann’s Ester)

- Structure : Hydroxyl and ketone groups on a cyclohexene ring.

- Properties: High synthetic utility due to enone system. Density: 1.078 g/mL .

- Applications : Key synthon in natural product synthesis (e.g., terpenes) .

Comparative Data Table

Biological Activity

Ethyl 4-(2-hydroxyethyl)cyclohexane-1-carboxylate, a compound with the molecular formula CHO and CAS number 1091599-81-3, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article discusses its biological activity, mechanisms of action, and relevant research findings.

Molecular Characteristics:

- Molecular Weight: 200.27 g/mol

- Molecular Formula: CHO

Physical Properties:

- Boiling Point: Data not available

- Storage Conditions: Sealed in dry conditions at room temperature

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The hydroxyethyl group enhances its solubility and reactivity, allowing it to participate in biochemical pathways.

Potential Mechanisms Include:

- Enzyme Modulation: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Protein Interactions: It can form hydrogen bonds with protein targets, potentially altering their function and activity.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

-

Anti-inflammatory Effects:

- Studies suggest that compounds similar to this compound can inhibit soluble epoxide hydrolase (sEH), leading to reduced levels of pro-inflammatory mediators such as prostaglandin E2 (PGE2). This inhibition may provide therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory diseases .

-

Antimicrobial Properties:

- Preliminary investigations into structurally related compounds have shown potential antimicrobial effects, suggesting that this compound might possess similar properties. Further studies are required to establish its efficacy against specific pathogens.

-

Cytotoxicity Studies:

- In vitro assays are needed to evaluate the cytotoxicity of this compound against various cancer cell lines. Such studies would help determine its potential as an anticancer agent.

Table 1: Summary of Biological Activities

Research Insights

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of cyclohexane derivatives. For instance, the introduction of hydroxyethyl groups has been shown to improve solubility and reactivity, which are critical for therapeutic applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing Ethyl 4-(2-hydroxyethyl)cyclohexane-1-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via iron-catalyzed cross-coupling reactions using non-activated secondary alkyl halides. For example, diastereomeric ratios (e.g., cis:trans = 6.5:1) are determined by integrating proton signals in NMR spectra . Refluxing with NaOH in ethanol under Michael addition conditions also yields cyclohexene derivatives, as demonstrated in analogous chalcone-based syntheses . Optimization includes adjusting catalysts (e.g., Pd/C for hydrogenation), solvent polarity, and reaction time to enhance yield and selectivity.

Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?

- Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) resolves crystal packing, conformation (e.g., envelope, screw-boat, or half-chair cyclohexane rings), and dihedral angles between aromatic substituents . Complement with / NMR to identify substituent environments and NOESY for spatial proximity analysis of cis/trans isomers .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : The compound is classified as a skin/eye irritant (Category 2). Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation/contact; in case of exposure, rinse with water for 15 minutes. Stability data indicate decomposition under fire conditions, releasing CO; store in dry, ventilated areas away from ignition sources .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and binding interactions?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to biological targets by simulating ligand-receptor interactions. For analogous cyclohexane derivatives, docking scores correlate with experimental IC values in enzyme inhibition assays .

Q. What strategies are effective for isolating and analyzing cis/trans diastereomers of this compound?

- Methodological Answer : Flash chromatography with hexanes/EtOAc gradients (e.g., 30:1) separates diastereomers. Monitor fractions via TLC and confirm purity via HPLC. NMR integration of distinct proton environments (e.g., ipso-C-H protons) quantifies isomer ratios. For challenging separations, chiral columns or recrystallization in ethanol/water mixtures enhance resolution .

Q. How do reaction mechanisms (e.g., Michael addition) influence the stereochemical outcome of cyclohexane derivatives?

- Methodological Answer : In Michael additions, the nucleophile (e.g., ethyl acetoacetate) attacks the α,β-unsaturated ketone (chalcone) in a 1,4-conjugate fashion, forming a cyclohexenone intermediate. Steric effects from substituents (e.g., 4-chlorophenyl vs. 4-fluorophenyl) dictate chair vs. boat transition states, favoring specific diastereomers. Kinetic vs. thermodynamic control (e.g., reflux temperature) further modulates product distribution .

Q. What crystallographic techniques elucidate the relationship between molecular conformation and supramolecular packing?

- Methodological Answer : High-resolution X-ray data (Cu-Kα radiation) combined with SHELXL refinement reveal intermolecular interactions (e.g., C–H···O hydrogen bonds) that stabilize crystal lattices. Analyze puckering parameters (Q, θ, φ) to classify cyclohexane conformations and correlate with steric strain. For example, distorted envelope conformations may result from bulky substituents .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in diastereomer ratios reported across studies?

- Methodological Answer : Variability in ratios (e.g., 6.5:1 vs. 3:1) may stem from differences in catalysts (Fe vs. Pd), solvent polarity (THF vs. DMF), or purification methods. Replicate experiments with controlled variables (temperature, stirring rate) and validate via NMR integration. Statistical analysis (e.g., t-tests) identifies significant deviations .

Q. Why do computational binding scores sometimes conflict with experimental bioactivity data?

- Methodological Answer : Docking models often neglect solvent effects, protein flexibility, or entropy changes. Validate predictions with Molecular Dynamics (MD) simulations (e.g., 100 ns trajectories in GROMACS) to account for conformational dynamics. Experimental IC assays (e.g., enzyme inhibition) provide empirical correction factors for in silico models .

Key Methodological Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.